molecular formula C19H16N4O2S B032564 4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-thiazolyl]amino]benzoic Acid

4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-thiazolyl]amino]benzoic Acid

Cat. No.: B032564
M. Wt: 364.4 g/mol
InChI Key: WCFVPEYROOCQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-thiazolyl]amino]benzoic Acid is a useful research compound. Its molecular formula is C19H16N4O2S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound “4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid” is a derivative of 2-aminothiazole . It is known that similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have a broad spectrum of biological activity . They are used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . The primary targets of these compounds are γ-aminobutyric acid (GABA) receptors .

Mode of Action

The mode of action of this compound is similar to classical benzodiazepine tranquilizers . It interacts with its targets, the GABA receptors, by blocking them . This blocking action results in a hypnotic effect, which is used to treat short-term insomnia and some disorders of brain function .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving GABA, a major inhibitory neurotransmitter in the mammalian central nervous system . By blocking GABA receptors, the compound alters the balance of excitatory and inhibitory signals in the brain, leading to its hypnotic and tranquilizing effects .

Pharmacokinetics

It is known that similar compounds, such as zolpidem, are rapidly absorbed and have a short half-life, which makes them suitable for treating conditions like insomnia .

Result of Action

The result of the compound’s action is a decrease in neuronal excitability and an increase in sleep propensity . This is achieved through its interaction with GABA receptors and its subsequent effects on neurotransmission .

Properties

IUPAC Name

4-[[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-11-7-8-23-16(9-11)20-12(2)17(23)15-10-26-19(22-15)21-14-5-3-13(4-6-14)18(24)25/h3-10H,1-2H3,(H,21,22)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFVPEYROOCQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.